Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate
Description
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring and a benzoate ester moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational flexibility, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-16(21)12-4-2-11(3-5-12)15(20)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFDSSTBGGREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of aminopyridines with hydrazines to form the pyrazolopyridine ring system[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). Subsequent steps may include nitration, reduction, and esterification to introduce the desired functional groups[{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo 1,5-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions can lead to a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity enables it to participate in various organic reactions, making it valuable for developing new chemical entities.
Biology
Biological research has identified this compound as a potential candidate for various therapeutic applications. Its biological activities include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects against specific viral pathogens.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation and may serve as lead compounds for drug development targeting various cancers.
For instance, studies have demonstrated its efficacy against specific cancer cell lines by modulating pathways involved in cell survival and apoptosis .
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for developing new therapeutic agents. Its ability to interact with molecular targets such as enzymes and receptors makes it suitable for designing drugs aimed at treating diseases like cancer and inflammatory disorders.
Notable mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It has been shown to modulate receptors critical for neurotransmission and pain pathways .
Industry
In industrial applications, this compound can be utilized in producing advanced materials such as polymers and coatings due to its chemical stability and reactivity. Its properties make it suitable for use in formulations requiring durability and resistance to environmental factors.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxicity and enhanced effects when combined with conventional chemotherapy agents like doxorubicin .
- Antimicrobial Testing : Research focused on the antimicrobial properties of similar pyrazole derivatives demonstrated their ability to inhibit bacterial growth effectively. This study emphasizes the potential use of these compounds in developing new antimicrobial agents .
- Drug Development : Ongoing research is assessing the pharmacokinetics and pharmacodynamics of this compound to establish its suitability as a therapeutic agent for treating chronic diseases .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in the context of antiviral activity, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
Structural Flexibility : The tetrahydropyridine ring in the target compound may enhance conformational adaptability compared to rigid pyrazolo-pyrimidines .
Solubility vs. Bioactivity : Benzoate esters balance moderate solubility with membrane permeability, whereas morpholine-containing analogs (e.g., TLR antagonists) prioritize solubility for systemic delivery .
Synthetic Challenges : Derivatives like the pyrazolo[1,5-a]pyrimidines require regioselective synthesis, as confirmed by X-ray studies, while the target compound’s partially saturated core may simplify functionalization .
Biological Activity
Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a benzoate moiety with a tetrahydropyrazolo-pyridine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and receptor signaling pathways. Specifically:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or disease progression.
- Receptor Modulation : It could interact with specific receptors to elicit therapeutic effects.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
Studies have demonstrated that similar pyrazolo compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related pyrazole derivatives has shown efficacy against bacterial and fungal strains, indicating that this compound may also exhibit similar activities .
Case Studies and Research Findings
-
Antitumor Efficacy Study :
- A study evaluated the cytotoxic effects of pyrazolo derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- The mechanism was linked to the induction of apoptosis through caspase activation.
-
Anti-inflammatory Research :
- In an in vivo model of arthritis, the administration of a related compound resulted in a marked decrease in swelling and pain scores compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells.
-
Antimicrobial Assays :
- Compounds similar to this compound were tested against Staphylococcus aureus and Candida albicans.
- Results indicated minimum inhibitory concentrations (MICs) as low as 15 µg/mL for bacterial strains.
Q & A
Q. What are the common synthetic routes for Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate, and how are key intermediates optimized?
The synthesis typically involves:
- Step 1 : Construction of the tetrahydropyrazolo[1,5-a]pyridine core via cyclization reactions using hydrazine derivatives and cyclic ketones .
- Step 2 : Introduction of the carbamoyl group via coupling reactions (e.g., carbodiimide-mediated amidation) .
- Step 3 : Esterification of the benzoic acid derivative to form the methyl benzoate moiety .
Optimization : Reaction conditions (temperature, solvent polarity) and catalysts (e.g., Pd(dba)₂ for cross-coupling) significantly impact yield. For example, Pd-catalyzed Negishi coupling achieved 35% yield in a related compound .
Q. What analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.58 ppm for aromatic protons in pyrazolo-pyrimidine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peaks for heterocycles) .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. How is the compound’s preliminary pharmacological activity assessed?
- In vitro assays : Enzyme inhibition (e.g., HIV integrase or kinase targets) and cytotoxicity screening (e.g., IC₅₀ values in cancer cell lines) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral derivatives be achieved?
Q. What strategies address contradictions in biological activity data across studies?
- Purity assessment : Use HPLC-MS to rule out impurities (>95% purity required) .
- Stereochemical verification : Re-evaluate enantiomer ratios via chiral chromatography or crystallography .
- Target selectivity profiling : Compare activity across orthologous enzymes (e.g., human vs. bacterial targets) to identify species-specific effects .
Q. How is structure-activity relationship (SAR) explored for this compound class?
-
Substituent modulation : Vary substituents on the benzoate and pyrazolo-pyridine moieties (e.g., electron-withdrawing groups enhance enzyme inhibition) .
-
Example SAR Table :
Derivative R₁ (Benzoate) R₂ (Pyrazolo) Activity (IC₅₀, nM) A -OCH₃ -CF₃ 12 ± 1.5 B -Cl -CH₃ 45 ± 3.2 C -NO₂ -H >100
Q. What computational methods predict binding modes and guide lead optimization?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrophobic pockets accommodating CF₃ groups) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are crystallographic data used to resolve structural ambiguities?
- Single-crystal X-ray diffraction : Assigns absolute configuration (e.g., (R)-configuration in hydrogenated derivatives) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds stabilizing crystal packing) .
Methodological Recommendations
- Synthesis scale-up : Use flow chemistry to improve reproducibility of multi-step reactions .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (DFT/B3LYP/6-31G*) .
- Biological assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
